Nickel chloride

Overview

Description

Nickel chloride (NiCl₂) is an inorganic compound with a green crystalline structure, existing in anhydrous (NiCl₂) and hydrated forms (e.g., NiCl₂·6H₂O). It is moderately soluble in water and serves as a critical precursor in electroplating, catalysis, and materials science . Key properties include:

- Chemical Formula: NiCl₂ (anhydrous) or NiCl₂·6H₂O (hexahydrate).

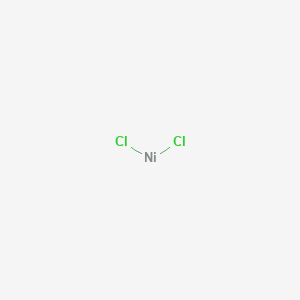

- Structure: Linear dimeric arrangement with Ni²⁺ coordinated by Cl⁻ ions; hydrated forms involve octahedral coordination with water molecules .

- Applications: Electroplating, battery cathodes (Al/Ni systems), synthesis of coordination complexes, and doping in carbon materials for CO₂ capture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel chloride can be prepared by dissolving nickel metal or nickel oxide in hydrochloric acid. The reaction is as follows: [ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ]

Alternatively, this compound can be synthesized by the reaction of nickel carbonate with hydrochloric acid: [ \text{NiCO}_3 + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of nickel metal at high temperatures. Another method involves the reaction of nickel sulfate with sodium chloride, resulting in the precipitation of this compound.

Chemical Reactions Analysis

Acid-Base Reactions and Hydrolysis

Nickel(II) chloride undergoes hydrolysis in aqueous solutions, producing acidic conditions (pH ≈ 4) due to the partial dissociation of the hydrated Ni²⁺ ion :

In reactions with acids:

-

Hydrochloric Acid (HCl): Nickel metal dissolves slowly in HCl, forming NiCl₂ and hydrogen gas. The reaction is accelerated by oxidizing agents like H₂O₂ to overcome passivation :

-

Sulfuric Acid (H₂SO₄): Dilute H₂SO₄ reacts with nickel to produce Ni²⁺ and H₂ gas :

-

Nitric Acid (HNO₃): Concentrated HNO₃ oxidizes nickel vigorously, forming Ni(NO₃)₂ and nitrogen oxides :

Coordination Chemistry

NiCl₂·6H₂O readily forms coordination complexes by ligand substitution. Key complexes include:

| Complex | Color | Magnetism | Geometry |

|---|---|---|---|

| [Ni(NH₃)₆]Cl₂ | Blue/violet | Paramagnetic | Octahedral |

| [Ni(en)₃]²⁺ | Violet | Paramagnetic | Octahedral |

| NiCl₂(dppe) | Orange | Diamagnetic | Square planar |

| [NiCl₄]²⁻ | Blue | Paramagnetic | Tetrahedral |

Ligand Displacement:

-

With ammonia, H₂O ligands are replaced to form [Ni(NH₃)₆]²⁺ .

-

Reaction with acetylacetone (acac) yields Ni(acac)₂(H₂O)₂, a precursor to organonickel catalysts .

Redox and Catalytic Activity

Scientific Research Applications

Exploring the Applications of Nickel Chloride (NiCl₂)

This compound, with the chemical formula NiCl₂, is a versatile compound with a wide range of applications across various industries. This article delves into its scientific research applications, industrial uses, and case studies that highlight its significance in contemporary research and technology.

Scientific Research Applications

This compound has garnered attention in scientific research due to its unique properties and potential therapeutic applications. Here are some key areas where it is utilized:

Anticancer Research

Recent studies have indicated that this compound may possess anticancer properties. Research conducted on hepatocellular carcinoma cell lines revealed that NiCl₂ exposure led to decreased cell viability in a dose- and time-dependent manner. It induced apoptosis through increased levels of Cleaved Caspase-3 and affected cellular morphology, suggesting potential as an anticancer agent . Additionally, the compound was shown to suppress cell migration and disrupt tumor spheroid structures, indicating its potential role in cancer treatment .

Toxicological Studies

This compound is also significant in toxicological research. Studies have demonstrated that exposure to NiCl₂ can lead to inflammatory responses and apoptosis in various cell types, including renal cells . Understanding these toxic effects is crucial for assessing the safety of nickel compounds in industrial applications.

Laboratory Research

In laboratory settings, this compound is frequently used as a reagent for synthesizing other nickel compounds and as a source of nickel ions in various chemical reactions. It plays a role in catalysis for organic synthesis, including pharmaceuticals and petrochemicals .

Industrial Applications

This compound's utility extends beyond research into several industrial applications:

Electroplating

This compound is widely used in electroplating processes to apply a protective layer of nickel on metal surfaces. This application enhances corrosion resistance and improves the aesthetic quality of products .

Battery Manufacturing

NiCl₂ is an essential component in nickel-metal hydride (NiMH) batteries and sodium-nickel chloride (Na-NiCl₂) batteries, which are utilized in electric vehicles and energy storage systems . These batteries are known for their efficiency and environmental sustainability.

Catalysis

The compound serves as a catalyst in various chemical reactions, including the production of organic compounds. Its role as a catalyst is critical in processes such as the synthesis of dialkyl arylphosphonates .

Wood Preservation

This compound is employed in wood treatment processes to protect against decay and insect infestation, thereby extending the lifespan of wood products .

Anticancer Mechanisms

A study focused on the effects of this compound on hepatocellular carcinoma revealed significant insights into its mechanisms of action. The research demonstrated that NiCl₂ not only induced apoptosis but also triggered autophagy, providing a dual mechanism for its anticancer effects . This study highlights the need for further exploration into nickel compounds' therapeutic potential.

Toxicological Impact Assessment

Research assessing the toxicological impacts of this compound has shown that it can induce skin sensitization and respiratory issues upon exposure . These findings underscore the importance of safety measures when handling nickel compounds in industrial settings.

Mechanism of Action

Nickel chloride can be compared with other nickel halides, such as nickel fluoride, nickel bromide, and nickel iodide. While all these compounds contain nickel and a halogen, they differ in their physical and chemical properties. For example, nickel fluoride is less soluble in water compared to this compound, while nickel bromide and nickel iodide are more soluble. This compound is unique in its widespread use in electroplating and as a precursor for other nickel compounds.

Comparison with Similar Compounds

Nickel Halides and Precursors

NiCl₂ is often compared with other nickel salts like nickel nitrate (Ni(NO₃)₂) and nickel acetate (Ni(OAc)₂) in catalyst synthesis. Differences in precursor choice significantly impact catalytic performance:

Key Insight: NiCl₂ is less favorable for confined nanoparticle catalysts but useful for surface-loaded applications.

Metal Chlorides in Electrochemistry

NiCl₂ is a cathode material in Al/Ni batteries, contrasting with other chlorides like AlCl₃ in energy storage:

Unique Advantage : NiCl₂ enables high-energy-density Al/Ni batteries but requires optimized Lewis acidity for reversibility .

Coordination Complexes

NiCl₂ forms paramagnetic complexes, differing from Pd(II)/Pt(II) chlorides:

Note: NiCl₂’s paramagnetism arises from unpaired d-electrons, unlike Pd/Pt complexes .

Toxicity and Environmental Impact

NiCl₂ exhibits distinct toxicity compared to other nickel compounds:

Regulatory Note: Safe concentrations of NiCl₂ in aquatic environments require strict monitoring .

Role in Material Science

NiCl₂ doping enhances CO₂ capture in biomass-derived activated carbon, comparable to Fe-based dopants:

| Dopant | Mechanism | Efficiency |

|---|---|---|

| NiCl₂ | Physisorption via Ni⁰ sites | Moderate enhancement |

| Fe₃O₄ | Chemisorption via oxide layers | Higher efficiency |

Application : NiCl₂ is cost-effective for moderate-performance CO₂ adsorbents .

Unique Properties of Nickel Chloride

Biological Activity

Nickel chloride (NiCl₂) is a compound of nickel that exhibits various biological activities, influencing cellular processes and potentially leading to both beneficial and adverse effects. This article provides an overview of the biological activity of this compound, focusing on its effects on cell morphology, migration, apoptosis, and toxicity based on recent studies.

Overview of this compound

This compound is a soluble salt of nickel, commonly used in industrial applications and research. Its biological activities can vary significantly depending on dosage, exposure duration, and the specific cell types involved.

Effects on Cell Morphology and Migration

A study investigated the impact of this compound on non-small cell lung cancer (NSCLC) cell lines, specifically A549 cells. The findings revealed:

- Cell Morphology Changes : Treatment with 600 µM NiCl₂ for 24 hours resulted in significant morphological changes, including reduced cell-to-cell contact and a shift to a spindle-shaped appearance. In contrast, 200 µM did not induce notable changes compared to the control group .

- Cell Migration Suppression : this compound treatment suppressed cell migration in a dose-dependent manner. The migration area was significantly larger in the control group compared to the NiCl₂-treated group after 12 hours (p<0.05), indicating that higher concentrations hinder cellular movement .

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cellular contexts. A study focusing on hepatic toxicity in broiler chickens highlighted several mechanisms involved:

- Mitochondria-Mediated Apoptosis : NiCl₂ treatment increased the expression of pro-apoptotic markers such as Bax and Bak while decreasing anti-apoptotic markers like Bcl-2 and Bcl-xL. This shift suggests that this compound promotes apoptosis through mitochondrial pathways .

- Cell Cycle Arrest : The compound was found to arrest cells at the G2/M phase of the cell cycle by upregulating p53 and p21 while downregulating cdc2 and cyclin B expressions. These alterations indicate that NiCl₂ disrupts normal cell cycle progression, contributing to its cytotoxic effects .

Toxicity Studies

Research has documented the toxicological effects of this compound across different animal models:

- A two-generation reproductive toxicity study in rats indicated that oral administration of NiCl₂ led to significant reproductive effects, including decreased fertility rates and developmental issues in offspring .

- In another study assessing systemic toxicity, it was found that nickel was primarily retained in the kidneys following exposure, with varying absorption rates depending on the route of administration (oral vs. intraperitoneal) .

Case Studies and Research Findings

To further illustrate the biological activity of this compound, several key studies are summarized below:

Q & A

Basic Research Questions

Q. How can researchers determine the ionic behavior of nickel chloride in mixed solvent systems, and what factors influence its conductivity?

- Methodological Answer : Conductometric studies in ethanol-water mixtures at varying temperatures reveal that dielectric constant and solvent composition significantly impact ionic dissociation. Use a conductometer to measure molar conductivity, and correlate results with solvent polarity (e.g., dielectric constants from ethanol-water mixtures). For instance, conductivity decreases as ethanol content increases due to reduced ion mobility .

Q. What experimental approaches optimize this compound adsorption using activated carbon, and how is efficiency quantified?

- Methodological Answer : Design batch adsorption experiments by varying carbon content (e.g., 0.1–1.0 g/L) and measure equilibrium adsorption capacity (mg/g) via atomic absorption spectroscopy (AAS). Plot adsorption isotherms (e.g., Langmuir or Freundlich models) to determine maximum capacity. Figure 6 from Zhai & Li (2017) demonstrates that adsorption efficiency plateaus at higher carbon concentrations due to saturation of active sites .

Q. How is this compound used to induce controlled allergic reactions in dermatological studies, and what parameters ensure reproducibility?

- Methodological Answer : Prepare micropipetted dilutions (e.g., 1.0 mL of threshold concentrations) on hydrocolloid dressings. Apply to test subjects under standardized conditions (e.g., 2-day exposure, 1-day post-removal reading). Ensure consistent solvent systems (e.g., aqueous dilutions) and monitor reaction severity (erythema scale) to minimize variability .

Q. What analytical techniques are recommended for verifying the chemical structure of this compound hexahydrate?

- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystalline structure, Fourier-transform infrared spectroscopy (FTIR) for ligand vibrations (e.g., O-H in water ligands), and thermogravimetric analysis (TGA) to quantify hydration water loss (≈6 H₂O molecules at 100–150°C) .

Advanced Research Questions

Q. How do synthesis conditions influence the size and stability of nickel nanoparticles derived from this compound?

- Methodological Answer : Adjust ammonium nitrate concentration (e.g., 0.1–1.0 M) as a reducing agent during precipitation. Monitor nanoparticle size via dynamic light scattering (DLS) or TEM. Table 3 (Hindawi, 2008) shows higher nitrate concentrations yield smaller nanoparticles (e.g., 20–50 nm) due to faster nucleation rates .

Q. What strategies resolve contradictions in toxicological data for this compound, particularly regarding carcinogenicity thresholds?

- Methodological Answer : Perform dose-response studies across multiple models (in vitro, in vivo) to identify NOAEL (No Observed Adverse Effect Level). Cross-reference PubChem toxicological profiles (2021) with recent in vivo data (e.g., glutathione depletion in Cirrhinus mrigala at 10 ppm exposure) to reconcile discrepancies .

Q. How can leaching efficiency of nickel from spent catalysts be enhanced using chloride additives, and what variables require optimization?

- Methodological Answer : Introduce sodium chloride (5–20 wt%) to acid leaching solutions (e.g., HCl/HNO₃) to form soluble chloro-complexes (e.g., [NiCl₄]²⁻). Monitor recovery via ICP-OES; Figure 7 shows recovery peaks at 15% NaCl due to improved ion mobility .

Q. What methodologies characterize the catalytic activity of this compound in organic synthesis, and how are reaction kinetics quantified?

- Methodological Answer : Use gas chromatography (GC) or HPLC to track substrate conversion in model reactions (e.g., cross-coupling). Calculate turnover frequency (TOF) by normalizing reaction rate to nickel ion concentration. Calorimetry can confirm exothermicity in catalytic cycles .

Q. How do nickel alloys’ corrosion rates in chloride media vary with temperature and alloy composition, and how are these tested experimentally?

- Methodological Answer : Conduct electrochemical impedance spectroscopy (EIS) in simulated environments (e.g., dry HCl at 540°C). Compare mass loss in alloys like Inconel 600 vs. Monel 400; Table 34 (2015) shows Inconel 600 exhibits <0.075 mm/year corrosion at 500°C due to Cr₂O₃ passivation .

Q. What protocols ensure reproducibility in synthesizing and characterizing hexaaquanickel(II) chloride complexes?

- Methodological Answer : Follow stoichiometric hydration (6 H₂O per Ni²⁺) in controlled humidity. Confirm geometry via UV-Vis (d-d transitions at ~400 nm) and magnetic susceptibility (paramagnetic, μ ≈ 3.2 BM). Document synthesis parameters (pH, temperature) per Beilstein Journal guidelines for method replication .

Q. Data Contradiction and Resolution Examples

- Adsorption Efficiency vs. Carbon Content : While higher carbon content initially improves adsorption, excessive amounts (>1.0 g/L) reduce efficiency due to particle aggregation. Refer to Figure 6 for threshold determination.

- Toxicity in Aquatic Models : Glutathione peroxidase levels in Cirrhinus mrigala decrease at 10 ppm NiCl₂ (Table 4 ), conflicting with earlier studies suggesting higher thresholds. Re-evaluate using standardized exposure durations and controlled water hardness.

Properties

IUPAC Name |

dichloronickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRZOWCJAIUJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Ni, NiCl2 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nickel(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7791-20-0 (hexahydrate) | |

| Record name | Nickel chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

129.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel chloride appears as a brown or green colored solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid, Yellow, deliquescent solid; [Merck Index] Water soluble; [ACGIH] | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel chloride (NiCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes @ 973 °C; deliquesces | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Green, deliquescent crystals or crystal powder, monoclinic, structure reported to be trans-(NiCl2(H2O)4.2H2O, sol in about one part water, in alcohol /Hexahydrate/, Green scales, sol in water, alcohol, and ammonium hydroxide /Hexahydrate/, Soluble in ethanol and ammonium hydroxide, insoluble in ammonia, 64.2 g/100 cc water @ 20 °C, 87.6 g/100 cc water @ 100 °C, SOL IN ETHANOL & AMMONIUM HYDROXIDE, For more Solubility (Complete) data for NICKEL CHLORIDE (8 total), please visit the HSDB record page. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.55 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.51 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg at 671 °C (solid) | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow scales; ... golden yellow, Brown scales, Golden yellow | |

CAS No. |

37211-05-5; 7718-54-9, 7718-54-9, 37211-05-5 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7718-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICKEL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nickel chloride (NiCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1001 °C | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.